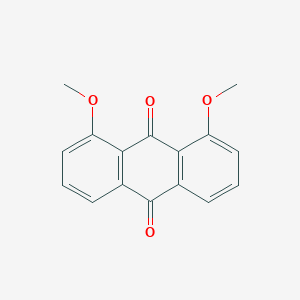
1,8-Dimethoxyanthraquinone
Cat. No. B191110
Key on ui cas rn:
6407-55-2
M. Wt: 268.26 g/mol
InChI Key: QCSZITHNACKGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05055439
Procedure details


A 5-liter round-bottom flask equipped with an overhead stirrer, thermocouple, and reflux condenser with a nitrogen/vacuum outlet was charged with 1200 mL of tetrahydrofuran, 138.5 grams of 1,8-dichloroanthraquinone, and 35.6 grams of 18-crown-6. This solution was deoxygenated, stirred under nitrogen, and heated until a clear solution was obtained. A solution of 165.0 grams of sodium methoxide in 1000 mL of methanol (prepared from sodium metal) was then added over a period of 30 min. The reaction mixture was heated at reflux for 24 hours, at which time TLC (silica gel, 1:1 EtOAc/toluene) indicated that the reaction was complete. The reaction was cooled overnight in an ice bath and the crystallized product isolated by filtration (82% crude yield). This material was recrystallized from 1000 mL of toluene to afford 1,8-dimethoxyanthraquinone in an overall yield of 50%.



Name
sodium methoxide
Quantity
165 g
Type
reactant
Reaction Step Two


Name
EtOAc toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5]CCC1.Cl[C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3Cl)[C:12](=[O:23])[C:11]=2[CH:10]=[CH:9][CH:8]=1.C1OCCOCCOCCOCCOCC[O:26][CH2:25]1.C[O-].[Na+]>CO.CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:25][O:26][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3[O:1][CH3:5])[C:12](=[O:23])[C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
138.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
165 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
EtOAc toluene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 5-liter round-bottom flask equipped with an overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, and reflux condenser with a nitrogen/vacuum outlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution was deoxygenated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated until a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled overnight in an ice bath
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystallized product isolated by filtration (82% crude yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was recrystallized from 1000 mL of toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
